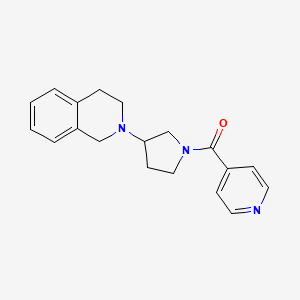

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Description

Historical Development of Dihydroisoquinoline-Pyrrolidine Hybrid Compounds

The evolution of dihydroisoquinoline-pyrrolidine hybrids traces back to the exploration of naturally occurring isoquinoline alkaloids, such as papaverine, which have been studied since the 19th century for their vasodilatory properties. Early synthetic efforts focused on modifying the isoquinoline scaffold to enhance bioavailability and selectivity. A pivotal advancement emerged with the development of tetrabenazine, a synthetic derivative of 3,4-dihydroisoquinoline used to treat Huntington’s chorea, highlighting the therapeutic potential of partially saturated isoquinoline systems.

The integration of pyrrolidine into heterocyclic frameworks gained momentum in the late 20th century, driven by its conformational flexibility and ability to improve metabolic stability. For example, the Pictet-Spengler reaction, a key method for constructing tetrahydroisoquinolines, was adapted to synthesize spiro-pyrrolidine-isoquinoline hybrids, as demonstrated in the synthesis of spiropyrrolidine derivatives with anticancer activity. The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone exemplifies this progression, combining dihydroisoquinoline’s planar aromaticity with pyrrolidine’s three-dimensional topology to optimize receptor interactions.

Structural Classification within Heterocyclic Chemistry

The target compound belongs to the benzopyridine class, characterized by a benzene ring fused to a pyridine ring. Its structure comprises three distinct subunits:

- 3,4-Dihydroisoquinoline : A partially saturated isoquinoline derivative with a single bond between positions 3 and 4, reducing aromaticity while retaining planar geometry for π-π stacking interactions.

- Pyrrolidine : A five-membered secondary amine ring that introduces sp³ hybridization, enhancing solubility and enabling stereochemical diversity.

- Pyridin-4-yl Methanone : A ketone-linked pyridine group that serves as a hydrogen bond acceptor, often critical for binding to enzymatic active sites.

This hybrid architecture aligns with recent trends in drug design, where multifunctional heterocycles are engineered to engage multiple biological targets. For instance, spiropyrrolidine-isoquinoline hybrids synthesized via Pictet-Spengler cyclization exhibit dual activity as acetylcholinesterase inhibitors and anticancer agents. Similarly, the methanone linker in the title compound may facilitate interactions with kinase domains, as observed in pyridine-containing kinase inhibitors.

Research Significance in Drug Discovery Paradigms

The structural complexity of this compound offers multifaceted advantages in drug discovery:

- Multitarget Engagement : The dihydroisoquinoline moiety’s affinity for G-protein-coupled receptors (GPCRs) complements pyrrolidine’s propensity to modulate ion channels, enabling potential polypharmacology.

- Enhanced Pharmacokinetics : Pyrrolidine’s nitrogen atom improves aqueous solubility, while the methanone group reduces metabolic degradation, as evidenced by high bioavailability in related dihydroisoquinoline antivirals.

- Synthetic Versatility : Modular synthesis routes, such as one-pot cyclizations, allow rapid diversification of the pyrrolidine and dihydroisoquinoline subunits, accelerating structure-activity relationship studies.

Recent studies on analogous compounds underscore these benefits. For example, dihydroisoquinoline derivatives have demonstrated potent inhibition of hepatitis B virus DNA replication at nanomolar concentrations, attributed to their ability to disrupt viral capsid assembly. Meanwhile, pyrrolidine-isoquinoline hybrids show promise in overcoming drug resistance in cancer cells by inhibiting efflux pumps.

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c23-19(16-5-9-20-10-6-16)22-12-8-18(14-22)21-11-7-15-3-1-2-4-17(15)13-21/h1-6,9-10,18H,7-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXUTOUZZJFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Initial Synthesis: : The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically begins with the preparation of the isoquinoline and pyrrolidine intermediates. These intermediates can be synthesized through established organic reactions such as the Pictet-Spengler reaction for isoquinoline derivatives and the reductive amination for pyrrolidine derivatives.

-

Coupling Reaction: : The key step involves coupling the isoquinoline and pyrrolidine intermediates with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the carbonyl carbon of the pyridine derivative, forming the desired methanone linkage.

-

Reaction Conditions: : The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions may require catalysts such as palladium or copper complexes to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrrolidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can be performed on the carbonyl group of the methanone linkage, using reagents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenated derivatives of the compound can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: N-bromosuccinimide in carbon tetrachloride, sodium hydride in dimethylformamide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with alcohol or alkane groups replacing the carbonyl.

Substitution: Halogenated derivatives with bromine or chlorine atoms on the pyridine ring.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that compounds similar to (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone may have applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound's structure suggests potential interactions with dopaminergic pathways, which are crucial in the management of these conditions.

- Case Study : A study highlighted the effectiveness of related compounds in modulating dopaminergic activity, thereby potentially alleviating symptoms associated with Parkinson's disease .

Cancer Treatment

Compounds derived from the isoquinoline family have shown promise as anticancer agents. Specifically, this compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Quinazoline Derivatives | Breast Cancer | PI3K Inhibition | |

| Isoquinoline Derivatives | Prostate Cancer | Apoptosis Induction |

Inhibitors of Key Enzymes

The compound is also being studied as a potential inhibitor of specific enzymes involved in metabolic pathways, such as aldoketo reductase 1C3 (AKR1C3), which is implicated in steroid metabolism and cancer progression.

Mechanism of Action

The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Impact : The pyridin-4-yl group in the target compound may improve solubility and π-π stacking compared to phenyl in Compound 9 .

- Linker Modifications: Compound 9 uses a methyl linker between the dihydroisoquinoline and phenyl group, whereas the target compound directly links pyrrolidine to pyridine.

Enzyme Inhibition and Selectivity

- Compound 9 : Exhibits potent butyrylcholinesterase (BChE) inhibition (IC₅₀ ~0.5 µM) with >100-fold selectivity over acetylcholinesterase (AChE). Molecular docking suggests dual binding to BChE’s catalytic and peripheral anionic sites .

- Target Compound : While direct data are unavailable, the pyridin-4-yl group may enhance BChE affinity due to improved hydrogen bonding or cation-π interactions with the active site .

- Piperidinyl Analog (): No activity reported, but the larger ring size might reduce steric compatibility with BChE’s narrow active site.

Anti-Amyloid Activity

- Compound 9 : Reduces Aβ₁–₄₂ aggregation by >50% at 10 µM and protects SH-SY5Y cells from Aβ-induced toxicity .

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes existing research on the biological activity of this compound, detailing its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound features a dihydroisoquinoline moiety linked to a pyrrolidine and a pyridine group. Its molecular formula is with a molecular weight of approximately 306.39 g/mol. The structural complexity contributes to its diverse biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems and has been implicated in neuroprotective effects. The pyrrolidine and pyridine components may enhance binding affinity to specific receptors or enzymes.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives have demonstrated activity against Pythium recalcitrans, a phytopathogen, suggesting potential applications in agriculture for crop protection .

Anticancer Potential

Compounds with similar structural features have been evaluated for their anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Specific derivatives have been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of related compounds in models of neurodegeneration, revealing that they could reduce oxidative stress markers and improve neuronal survival rates .

- Protein Kinase Inhibition : Investigations into the inhibition of protein kinases revealed that certain modifications to the dihydroisoquinoline scaffold significantly enhance inhibitory potency against kinases involved in cancer progression .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including condensation of pyrrolidine derivatives with dihydroisoquinoline precursors. For example, sodium triacetoxyborohydride (STAB) is effective for reductive amination steps, as demonstrated in the synthesis of analogous tetrahydroquinoline derivatives . Reaction optimization may include:

- Temperature control : Reflux conditions (e.g., xylene at 120–140°C) for 25–30 hours to ensure complete cyclization .

- Catalyst selection : STAB or similar borohydride reagents for selective reduction .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product as a yellow oil or solid .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- 1H/13C NMR : Critical for confirming the connectivity of the pyrrolidine, dihydroisoquinoline, and pyridine moieties. For example, 1H NMR can resolve signals for NH protons in the dihydroisoquinoline ring (δ 4.5–5.5 ppm) and aromatic protons in the pyridine group (δ 7.5–8.5 ppm) .

- HRMS-ESI : Essential for verifying molecular weight (e.g., [M+H]+ ion at m/z 353.1408 for a related compound) .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH bands (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., stereochemistry or regiochemistry) during characterization?

- Chiral HPLC : To separate enantiomers, as demonstrated in the resolution of dihydroisoquinoline derivatives using chiral stationary phases .

- X-ray crystallography : Definitive proof of stereochemistry, though crystallization may require derivatization (e.g., salt formation with HCl) .

- DEPT and 2D NMR (COSY, HSQC) : To assign overlapping signals, particularly in the pyrrolidine and dihydroisoquinoline regions .

Q. What experimental strategies are recommended for evaluating the compound’s biological activity in target-specific assays?

- In vitro receptor binding assays : Use radiolabeled ligands or fluorescence polarization to assess affinity for targets like GPCRs or kinases, leveraging structural similarities to bioactive dihydroisoquinoline derivatives .

- Dose-response studies : Test concentrations ranging from 1 nM to 100 μM in cell-based assays (e.g., cAMP modulation or calcium flux) to determine IC50/EC50 values .

- Selectivity profiling : Screen against panels of related receptors/enzymes to identify off-target effects, using methods validated in for pyrazole-pyrrolidinone analogs .

Q. How can synthetic byproducts or impurities be minimized during large-scale preparation?

- Reagent purity : Use freshly distilled solvents (e.g., DMF or THF) to avoid side reactions .

- Stepwise quenching : For reactions involving moisture-sensitive reagents (e.g., STAB), slowly add aqueous NaOH to neutralize excess reductant before extraction .

- Process analytical technology (PAT) : Monitor reaction progress via inline FTIR or HPLC to terminate reactions at optimal conversion points .

Data Contradiction Analysis

Q. How should discrepancies in melting points or spectral data between batches be investigated?

- Reproducibility checks : Repeat synthesis under identical conditions (temperature, solvent, catalyst load) to rule out procedural errors.

- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which may alter melting points .

- Impurity profiling : LC-MS or GC-MS to detect trace byproducts (e.g., unreacted starting materials or oxidation byproducts) .

Experimental Design

Q. What are best practices for designing stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.